molecular formula C16H16FNO6S2 B15171971 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide

Cat. No.: B15171971
M. Wt: 401.4 g/mol
InChI Key: UQUVRHMPOMBFJW-UHFFFAOYSA-N
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Description

The compound 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide features a benzamide core with three key substituents:

  • A 2-fluoro group on the benzene ring (position 2).
  • A sulfonyl-linked tetrahydrothiophene-1,1-dioxide moiety at position 3.
  • A furan-2-ylmethyl group attached to the amide nitrogen.

However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structural analogs.

Properties

Molecular Formula

C16H16FNO6S2

Molecular Weight

401.4 g/mol

IUPAC Name

5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C16H16FNO6S2/c17-15-4-3-12(26(22,23)13-5-7-25(20,21)10-13)8-14(15)16(19)18-9-11-2-1-6-24-11/h1-4,6,8,13H,5,7,9-10H2,(H,18,19)

InChI Key

UQUVRHMPOMBFJW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the sulfonyl group and the furan-2-ylmethyl group. Common reagents used in these reactions include sulfonyl chlorides, fluorinating agents, and furan derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and influencing biological processes. The sulfonyl and fluorine groups play crucial roles in these interactions, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Trends

Compound Core Modifications Key Pharmacological/Physical Properties
Target Compound 2-Fluoro, tetrahydrothiophene dioxide, furan Unknown activity; structural analogs suggest potential sulfonamide-mediated bioactivity.
879565-27-2 3-Methoxy, 4-fluorophenyl-furan Likely enhanced lipophilicity and electronic effects.
880785-74-0 3-Fluorobenzyl Increased steric bulk and π-stacking potential.
9h Thiadiazole, dimethylamino-benzylidene 67.7% yield; antioxidant activity comparable to trolox.
29 Thiophene, quinoline NS5 RdRp inhibition; optimized for hydrophobic interactions.

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